molecular formula C18H20N2O3S B2871089 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 921861-39-4

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2871089
CAS No.: 921861-39-4
M. Wt: 344.43
InChI Key: HZYAXSIWXOXECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly within the indolylarylsulfone (IAS) class. This compound features a sulfonamide functional group, a privileged structure in pharmacology known for its versatility and presence in numerous therapeutic agents . The molecular scaffold is designed to potentially engage in key interactions with biological targets, as suggested by studies on highly analogous structures. Recent scientific investigations into structurally similar sulfonamide-substituted indolylarylsulfones have demonstrated their potential as potent inhibitors, notably against HIV-1 via the non-nucleoside reverse transcriptase inhibitor (NNRTI) pathway . In these related compounds, the sulfonamide group is instrumental in occupying the entrance channel of the inhibitor binding pocket, contributing to enhanced antiviral efficacy and a significantly improved cytotoxicity profile compared to earlier derivatives . This suggests that this compound may represent a valuable candidate for researchers exploring novel antiviral agents or investigating the structure-activity relationships (SAR) of NNRTIs to combat drug-resistant viral strains. Beyond virology, sulfonamides are extensively researched for their inhibitory effects on various enzymes, such as carbonic anhydrase isoforms (e.g., hCA IX), which are overexpressed in solid hypoxic tumors . This opens avenues for its potential application in oncology research. As with all compounds of this nature, careful handling is required. This product is strictly for research purposes in a controlled laboratory environment and is Not For Diagnostic, Therapeutic, or Human Use .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-20-17-8-6-15(10-14(17)11-18(20)21)19-24(22,23)16-7-5-12(2)13(3)9-16/h5-10,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYAXSIWXOXECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The indolinone core is synthesized via Fischer indole cyclization, a widely used method for indole derivatives.

Procedure :

  • Phenylhydrazone Formation :
    • React 4-ethylaminophenyl ketone (1.0 equiv) with phenylhydrazine (1.2 equiv) in ethanol under acidic conditions (glacial acetic acid) at 80°C for 2 hours.
    • Isolate the hydrazone intermediate via precipitation in ice-water.
  • Cyclization :
    • Reflux the hydrazone with polyphosphoric acid (PPA) at 150°C for 6 hours to induce cyclization.
    • Quench the reaction in ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 60–68% (based on analogous indole syntheses).

Nitration

Introduce the nitro group at C5 using mixed acid (HNO₃/H₂SO₄):

  • Stir the indolinone in concentrated sulfuric acid at 0°C.
  • Add fuming nitric acid dropwise, then warm to 25°C for 4 hours.
  • Pour into ice, neutralize with NaHCO₃, and extract with dichloromethane.

Yield : ~70% (estimated from sulfonamide nitration analogs).

Reduction of Nitro to Amine

Catalytic hydrogenation converts the nitro group to an amine:

  • Suspend 1-ethyl-5-nitro-2-oxo-2,3-dihydro-1H-indole in ethanol with 10% Pd/C (5 wt%).
  • Apply H₂ gas (1 atm) at 25°C for 12 hours.
  • Filter and concentrate to obtain 1-ethyl-5-amino-2-oxo-2,3-dihydro-1H-indole.

Yield : 85–90% (consistent with Pd-mediated reductions).

Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

Sulfonation of 3,4-Dimethylbenzene

Chlorosulfonation :

  • Add 3,4-dimethylbenzene (1.0 equiv) to chlorosulfonic acid (3.0 equiv) at 0°C.
  • Stir at 25°C for 4 hours, then pour onto ice.
  • Extract the sulfonyl chloride with dichloromethane and dry over Na₂SO₄.

Yield : 65–75% (similar to benzenesulfonyl chloride syntheses).

Sulfonamide Coupling

Reaction Conditions

  • Combine 1-ethyl-5-amino-2-oxo-2,3-dihydro-1H-indole (1.0 equiv) and 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dry DMF.
  • Add triethylamine (2.5 equiv) as a base and DMAP (0.1 equiv) as a catalyst.
  • Stir at 25°C for 12 hours, monitor by TLC.

Workup

  • Quench with water, extract with ethyl acetate.
  • Wash organic layer with 1 M HCl, saturated NaHCO₃, and brine.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 55–62% (based on analogous sulfonamide couplings).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO- d₆, 300 MHz) :
    • δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.35 (s, 6H, Ar-CH₃), 3.45 (q, 2H, J = 7.1 Hz, NCH₂), 6.95–7.80 (m, 6H, aromatic).
  • ¹³C NMR :
    • δ 172.8 (C=O), 142.5 (SO₂), 125–135 (aromatic carbons), 21.5 (CH₃).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₁₉H₂₁N₂O₃S [M+H]⁺: 381.1245; found: 381.1248.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Key Advantages
Fischer Indole Synthesis PPA, 150°C, 6 h 60–68 High regioselectivity
Nitration HNO₃/H₂SO₄, 0–25°C, 4 h ~70 Direct functionalization
Sulfonamide Coupling Et₃N/DMAP, DMF, 25°C, 12 h 55–62 Mild conditions, minimal side products

Mechanistic Insights

  • Fischer Cyclization : Acid-catalyzed-sigmatropic rearrangement forms the indole nucleus.
  • Sulfonylation : Nucleophilic attack by the indole amine on the electrophilic sulfur of sulfonyl chloride, facilitated by Et₃N.

Challenges and Optimizations

  • Nitration Selectivity : Para-directing effects of the ethyl and carbonyl groups ensure C5 substitution.
  • Sulfonyl Chloride Stability : Store under inert atmosphere to prevent hydrolysis.
  • Purification : Column chromatography resolves sulfonamide from unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzenesulfonamide or indolinone moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Structural Analogs from Screening Libraries ()

Two closely related sulfonamide derivatives, F721-0032 and F743-0096, share structural motifs with the target compound:

Compound ID Molecular Formula Molecular Weight Substituents on Indole/Quinoline Substituents on Benzene Ring
Target Compound C19H21N2O3S 357.45 g/mol 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl 3,4-dimethyl
F721-0032 C18H20N2O4S 360.43 g/mol 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl 2-methoxy-5-methyl
F743-0096 C19H22N2O4S 374.46 g/mol 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl 2-methoxy-4,5-dimethyl

Key Observations :

  • F721-0032 replaces the 3,4-dimethyl group with 2-methoxy-5-methyl, likely altering electron density and steric effects. The higher molecular weight (360.43 vs.
  • F743-0096 employs a tetrahydroquinoline core instead of dihydroindole, which may enhance planarity and π-stacking interactions. The 4,5-dimethyl substituents on the benzene ring could improve target selectivity .

Functional Analogs in Antitumor Research ()

Antitumor 2-Oxoindole Derivatives ()

A series of 3,5-disubstituted-2-oxoindole derivatives (e.g., compounds 1a–d ) were synthesized as antitumor agents. These analogs feature substitutions such as thiophene or imidazole at the 3-position, contrasting with the sulfonamide group in the target compound. For example:

  • Compound 2 : 2-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide.
  • Compound 1a : Incorporates a 2-thiophene carboxaldehyde substituent.

Comparison :

Kinase Inhibitors ()

GSK2606414 (PERK inhibitor) shares the 2-oxo-2,3-dihydro-1H-indol-5-yl motif but replaces the sulfonamide with a pyrrolo[2,3-d]pyrimidin-4-amine group. Its potency (IC50 = 0.3 nM against PERK) highlights the importance of the indole scaffold in kinase inhibition .

Key Difference :

  • The sulfonamide in the target compound may shift selectivity toward other kinases (e.g., VEGFR or EGFR) compared to GSK2606414’s PERK specificity.

Hybrid Indole-Based Compounds ()

Hybrid molecules combining indole scaffolds with other pharmacophores, such as HDAC or EGFR inhibitors, demonstrate synergistic effects. For example:

  • Hybrid SAHA-Indole Compound : Merges a hydroxamic acid (HDACi) with a VEGFR-targeting indole .
  • EGFR Inhibitor Combination : A thiazolidine-2,4-dione-indole hybrid paired with an EGFR tyrosine kinase inhibitor .

Comparison :

  • The target compound lacks a hybrid design but could serve as a precursor for such strategies by functionalizing the sulfonamide group with additional moieties.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula: C19H20N2O2S
  • Molecular Weight: 336.44 g/mol
  • LogP: 3.2292
  • Polar Surface Area: 38.859 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes critical for tumor growth and bacterial proliferation.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values: Compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A431 cell lines, indicating potent antitumor activity .

Antibacterial Activity

The antibacterial efficacy of sulfonamides is well-documented. This compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria:

  • Activity Assessment: Compounds in this class have shown promising results in inhibiting bacterial growth, attributed to their structural features that enhance membrane permeability and target bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and the presence of electron-donating groups significantly influence the biological activity of sulfonamides:

ModificationEffect on Activity
Methyl group at position 4Increases cytotoxicity
Electron-withdrawing groupsEssential for antibacterial activity
Presence of sulfonamide groupCritical for enzyme inhibition

Study 1: Antitumor Efficacy

A series of derivatives were synthesized and tested against human cancer cell lines (e.g., SK-Hep-1, MDA-MB-231). The results indicated that compounds with a similar indole structure exhibited moderate to high antiproliferative activity, suggesting potential for further development as anticancer agents .

Study 2: Antibacterial Screening

A comprehensive screening of sulfonamide derivatives revealed that certain substitutions led to enhanced antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide moiety in conferring activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.